Triallyl phosphate
Description
Triallyl phosphate (TAP), with the chemical formula (CH₂=CHCH₂O)₃P(O) , is an organophosphate compound characterized by three reactive allyl groups attached to a phosphate core. It is a colorless to light yellow liquid with a pungent odor, low water solubility (insoluble in H₂O), and a density of 1.08 g/cm³ . TAP has a molecular weight of 218.19 and a boiling point of 90°C . Its applications span flame retardancy, lithium-ion battery electrolytes, polymer modification, and organic synthesis intermediates. Notably, TAP’s allyl groups enable cross-linking reactions, enhancing its utility in forming stable electrode-electrolyte interfaces (SEI/CEI) in batteries and branched polymer architectures . Safety precautions are critical due to its irritant properties and generation of toxic phosphate gases upon decomposition .
Properties
IUPAC Name |
tris(prop-2-enyl) phosphate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15O4P/c1-4-7-11-14(10,12-8-5-2)13-9-6-3/h4-6H,1-3,7-9H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGIFBQQEGRTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOP(=O)(OCC=C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15O4P | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061827 | |
| Record name | Triallyl phosphate | |
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Molecular Weight |
218.19 g/mol | |
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Physical Description |
Water white liquid; [HSDB] | |
| Record name | Triallyl phosphate | |
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Boiling Point |
80 °C @ 0.5 MM HG | |
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Solubility |
Water solubility = >1 g/L | |
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Density |
1.064 @ 25 °C/15 °C, Refractive Index = 1.45 @ 20 °C; Density = 1.0815 @ 20 °C/4 °C | |
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Vapor Pressure |
0.00541 [mmHg] | |
| Record name | Triallyl phosphate | |
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Color/Form |
WATER-WHITE LIQ | |
CAS No. |
1623-19-4 | |
| Record name | Triallyl phosphate | |
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| Record name | Phosphoric acid, tri-2-propen-1-yl ester | |
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| Record name | TRIALLYL PHOSPHATE | |
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Melting Point |
FP: BELOW -50 °C | |
| Record name | TRIALLYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5843 | |
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Preparation Methods
Stepwise Procedure for Laboratory-Scale Synthesis
The patented method outlines the following optimized protocol:
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Inert Atmosphere Preparation : A nitrogen environment ensures moisture exclusion, critical for preventing hydrolysis of POCl₃.
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Mixing of Reactants : Allyl alcohol, acid-binding agent (e.g., triethylamine), and ether solvent (e.g., methyl tert-butyl ether, MTBE) are combined in a 1:1:6 molar ratio.
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Controlled Addition of POCl₃ : Phosphorus oxychloride is dripped into the mixture at 0–30°C to manage exothermicity.
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Post-Reaction Processing :
Optimization of Reaction Parameters
Solvent Selection and Impact on Yield
Ether solvents play a dual role as reaction media and heat dissipaters. Comparative studies reveal the following trends:
| Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methyl tert-butyl ether | 55 | 2.5 | 50.5 | 99.6 |
| Tetrahydrofuran | 66 | 7.5 | 50.6 | 98.9 |
| Diethyl ether | 35 | 4.3 | 49.3 | 97.2 |
| 1,4-Dioxane | 101 | 2.2 | 50.3 | 96.8 |
MTBE emerges as the optimal solvent due to its low polarity, which minimizes side reactions, and moderate boiling point, facilitating post-reaction distillation.
| Agent | Basicity (pKb) | Toxicity Profile | Yield (%) |
|---|---|---|---|
| Triethylamine | 3.25 | Moderate | 50.5 |
| Pyridine | 8.77 | High | 50.6 |
| Sodium carbonate | 3.67 | Low | 42.1 |
Triethylamine’s superior basicity ensures rapid HCl neutralization, while sodium carbonate’s limited solubility in ethers reduces its efficacy.
Industrial-Scale Production Considerations
Scalability and Process Intensification
The patented method demonstrates scalability using a 3L reactor, achieving consistent yields (~50%) and purity (>99%). Key industrial adaptations include:
-
Continuous Reactor Systems : Enhance heat transfer during exothermic POCl₃ addition.
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Solvent Recycling : MTBE recovery rates exceed 90%, reducing raw material costs.
-
Vacuum Distillation Optimization : Fractional distillation under 1 mbar maximizes this compound recovery while minimizing thermal decomposition.
Comparative Analysis of Methodologies
The patented approach offers distinct advantages over traditional methods:
Chemical Reactions Analysis
Types of Reactions: Triallyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: It can undergo substitution reactions where the allyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphates depending on the reagents used.
Scientific Research Applications
Flame Retardants
Overview
Triallyl phosphate is widely recognized for its effectiveness as a flame retardant in polymers. It functions by promoting char formation and reducing flammability when incorporated into materials.
Case Study: Textile Treatment
A study investigated the polymerization of TAP with halomethanes to enhance the flame resistance of cotton textiles. The results indicated significant improvements in fire resistance properties, making TAP a promising candidate for textile applications .
| Material | Flame Retardant Used | Effectiveness |
|---|---|---|
| Cotton Textiles | This compound | Improved fire resistance |
| Polymeric Materials | This compound | Enhanced char formation |
Plasticizers
Overview
TAP is also employed as a plasticizer in various polymer formulations. It enhances flexibility and processability while maintaining thermal stability.
Applications in Polymers
The use of TAP as a plasticizer allows for improved mechanical properties in polymeric materials, which are essential for applications ranging from automotive components to consumer goods.
| Polymer Type | Plasticizer Added | Property Enhanced |
|---|---|---|
| Polyvinyl Chloride | This compound | Flexibility and durability |
| Polyurethane | This compound | Processability |
Electrolyte Additive in Lithium-Ion Batteries
Overview
Recent research highlights the potential of TAP as an electrolyte additive in high-voltage lithium-ion batteries. Its role is crucial in enhancing the cycle life and stability of battery systems.
Research Findings
A study demonstrated that incorporating TAP into lithium-ion battery electrolytes significantly improved performance metrics, including cycle stability and overall efficiency . The mechanism involves TAP's ability to form a stable solid-electrolyte interphase (SEI), which is vital for battery longevity.
| Battery Type | Electrolyte Additive | Performance Improvement |
|---|---|---|
| Lithium Nickel Manganese Oxide (LNMO) | This compound | Enhanced cycle life |
| Graphite Anodes | This compound | Improved stability |
Synthesis Precursor in Organic Chemistry
Overview
TAP serves as a precursor in organic synthesis, particularly for producing phosphorous-containing polymers and other derivatives.
Application Example: Polymerization Processes
In organic chemistry, TAP can be polymerized to create various copolymers with unique properties suitable for diverse applications, including coatings and adhesives .
Mechanism of Action
The mechanism by which triallyl phosphate exerts its effects involves its ability to interact with various molecular targets. It can form stable complexes with enzymes, inhibiting their activity. This interaction is often mediated through the formation of hydrogen bonds and van der Waals forces. The pathways involved include the inhibition of enzyme activity and the disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison with Tricresyl Phosphate (TCP)
Tricresyl phosphate (TCP) , a mixture of ortho-, meta-, and para-cresyl isomers, shares flame-retardant applications with TAP but differs structurally and functionally:
- Molecular Weight : TCP (~368.36) is heavier than TAP (218.19) due to its aromatic cresyl groups .
- Boiling Point : TCP’s boiling point exceeds 300°C, significantly higher than TAP’s 90°C, reflecting lower volatility .
- Toxicity : TCP’s ortho-isomer is neurotoxic, whereas TAP primarily poses irritation risks .
- Applications : TCP is widely used as a plasticizer and hydraulic fluid additive, while TAP’s unsaturated allyl groups make it reactive in polymerization and battery electrolyte systems .
Brominated Flame Retardant: Tris(2,3-dibromopropyl) Phosphate
This compound, synthesized by brominating TAP , incorporates bromine for enhanced flame retardancy:
- Molecular Weight : ~697.8, nearly triple that of TAP due to bromine atoms .
- Effectiveness: Bromine improves flame suppression but introduces environmental persistence and carcinogenic risks, unlike TAP .
- Reactivity : TAP’s allyl groups enable cross-linking, whereas brominated derivatives focus on radical scavenging during combustion .
Triethyl Phosphate (TEP)
A simpler phosphate ester, TEP (C₂H₅O)₃P(O), contrasts with TAP in:
- Solubility : TEP is water-soluble, unlike hydrophobic TAP .
- Applications : TEP serves as a solvent and plasticizer but lacks unsaturated groups for polymerization, limiting its use in advanced battery or polymer systems .
- Reactivity : TEP undergoes hydrolysis and ester exchange, whereas TAP’s allyl groups participate in radical-mediated reactions .
Battery Electrolyte Additives: TAP vs. Vinylene Carbonate (VC) and Tripropargyl Phosphate (TPPC3)
In lithium-ion batteries, TAP is compared to unsaturated additives like VC and TPPC3:
- Function : TAP and TPPC3 decompose reductively/oxidatively to form cross-linked SEI/CEI layers, while VC stabilizes SEI via polycarbonate formation .
- Performance : TAP and TPPC3 achieve ~90% capacity retention in NMC811 cells after 500 cycles, comparable to VC .
- Mechanism : TAP’s allyl radicals react with VC’s double bonds, creating robust interfacial layers superior to standalone additives .
Polymer Modification: TAP vs. Triallyl Trimesate (TAM) and Trimethylolpropane Triacrylate (TMPTA)
As coagents in polypropylene (PP) branching:
- Branching Efficiency : TAP introduces phosphate moieties into PP, enhancing flame retardancy, whereas TMPTA (acrylate-based) improves mechanical strength .
- Thermal Stability : TAP’s phosphate groups may offer better thermal resistance compared to TAM’s ester linkages .
Data Tables
Table 1: Physical and Chemical Properties of TAP and Analogous Phosphates
Table 2: Performance of Battery Electrolyte Additives
Biological Activity
Triallyl phosphate (TAP) is an organophosphate compound that has garnered attention due to its various biological activities, particularly concerning its potential endocrine-disrupting effects and its applications in energy storage systems. This article presents a detailed overview of the biological activity of TAP, including relevant research findings, case studies, and comparative data.
This compound, with the chemical formula , is a colorless liquid that is primarily used as a plasticizer and flame retardant. Its structure consists of three allyl groups attached to a phosphate group, which contributes to its reactivity and biological interactions.
Endocrine Disruption Potential
Recent studies have highlighted the endocrine-disrupting properties of TAP. A comprehensive evaluation of several organophosphate esters (OPEs), including TAP, revealed significant antagonistic effects on hormone receptors. Key findings include:
- Hormonal Interactions : TAP was shown to influence genes associated with the hypothalamic-pituitary-gonadal (HPG) axis in zebrafish models. It downregulated critical enzymes involved in steroidogenesis, such as , which is essential for cortisol synthesis .
- Developmental Toxicity : Exposure to TAP resulted in malformations and swimming abnormalities in zebrafish embryos at concentrations as low as , indicating its potential developmental toxicity .
Comparative Studies on Biological Activity
A comparative analysis of TAP with other OPEs demonstrated varying degrees of endocrine disruption. The following table summarizes the antagonistic activity of different compounds tested against hormone receptors:
| Compound | Estrogen Receptor α | Thyroid Hormone Receptor β | Glucocorticoid Receptor | Mineralocorticoid Receptor |
|---|---|---|---|---|
| This compound (TAP) | Moderate | Low | Low | Low |
| Para-OH-TPHP | High | High | High | High |
| EHDPP | Moderate | Low | Moderate | Moderate |
| RDP | Moderate | Low | Moderate | Low |
The above data indicates that while TAP exhibits some hormonal activity, it is less potent compared to other tested compounds like para-OH-TPHP .
Case Studies on Energy Applications
In addition to its biological implications, TAP has been investigated for its role as an additive in lithium-ion batteries. Studies have shown that incorporating TAP into electrolyte formulations improves performance metrics significantly:
- Voltage Stability : Cells containing TAP exhibited reduced voltage drop during prolonged storage at elevated temperatures (40 °C and 60 °C), maintaining better capacity retention compared to control cells .
- Cycle Performance : In high-voltage lithium-ion cells, the addition of TAP improved capacity retention from 70% to 85% after 500 cycles at 45 °C, demonstrating its effectiveness as an electrolyte additive .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
